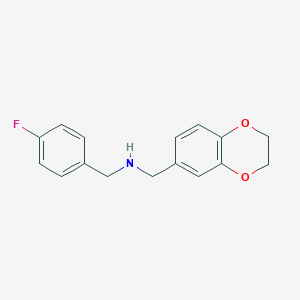![molecular formula C12H12F3N5 B504030 1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B504030.png)
1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a tetraazole ring and a trifluoromethyl-substituted benzyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Tetraazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Benzylation: The trifluoromethyl-substituted benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the tetraazole ring or the trifluoromethyl group, potentially leading to ring opening or defluorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the tetraazole ring could lead to an amine derivative.
Wissenschaftliche Forschungsanwendungen
1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with tetraazole rings and trifluoromethyl groups can interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-allyl-1H-tetrazol-5-yl)-N-benzylamine
- N-(1-allyl-1H-tetrazol-5-yl)-N-[2-(trifluoromethyl)phenyl]amine
Uniqueness
1-(PROP-2-EN-1-YL)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of its tetraazole ring and trifluoromethyl-substituted benzyl group. This structural motif can impart distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Eigenschaften
Molekularformel |
C12H12F3N5 |
|---|---|
Molekulargewicht |
283.25g/mol |
IUPAC-Name |
1-prop-2-enyl-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H12F3N5/c1-2-7-20-11(17-18-19-20)16-8-9-5-3-4-6-10(9)12(13,14)15/h2-6H,1,7-8H2,(H,16,17,19) |
InChI-Schlüssel |
RTIADEJHAADRDG-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
C=CCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B503947.png)
![1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503953.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503955.png)
![N-[[5-(4-bromo-2-methylphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B503956.png)
![N-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B503957.png)
![2-({[5-(3-Chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol](/img/structure/B503958.png)
![N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B503959.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B503960.png)

![1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B503964.png)
![N-(tert-butyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B503965.png)
![N-{[5-(4-bromo-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503967.png)
![N-(3-ethoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503968.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B503970.png)
